molecular formula C21H18ClN3 B11436095 2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436095
M. Wt: 347.8 g/mol
InChI Key: PNUGCBHPNTWHNS-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of both chlorophenyl and methylphenyl groups in its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine and an appropriate amine, the compound can be synthesized through a series of condensation and cyclization reactions.

    Condensation Reaction: The initial step often involves the condensation of 3-chlorobenzaldehyde with 2-methylphenylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable pyridine derivative under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Functionalization: Subsequent functionalization steps, such as methylation and chlorination, are carried out to introduce the desired substituents at specific positions on the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders.

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the imidazo[1,2-a]pyridine core is known to enhance the biological activity of these derivatives, making them promising candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-7-methylimidazo[1,2-a]pyridine: Lacks the N-(2-methylphenyl) group, which may affect its biological activity and specificity.

    2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but without the methyl group at the 7-position, potentially altering its pharmacokinetic properties.

    7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine: Lacks the chlorophenyl group, which may reduce its potency and selectivity.

Uniqueness

The unique combination of the chlorophenyl, methylphenyl, and imidazo[1,2-a]pyridine moieties in 2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine contributes to its distinct pharmacological profile. This structural uniqueness allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18ClN3/c1-14-10-11-25-19(12-14)24-20(16-7-5-8-17(22)13-16)21(25)23-18-9-4-3-6-15(18)2/h3-13,23H,1-2H3

InChI Key

PNUGCBHPNTWHNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC(=CC=C4)Cl

Origin of Product

United States

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